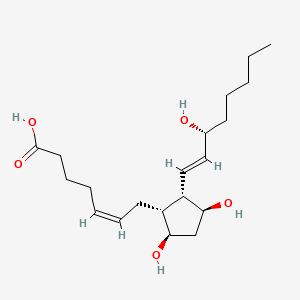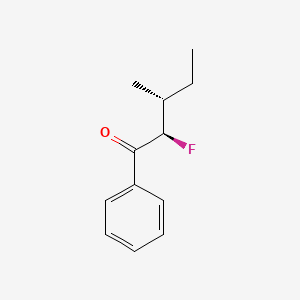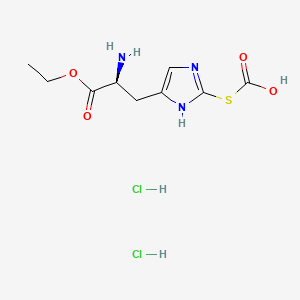
ent-15-F2t-IsoP
描述
ent-8-异丙酸 F2.α.: 是一种生物活性异丙烷,通过花生四烯酸的自由基过氧化非酶促形成。 它以其强烈的血管收缩特性而闻名,通常用作氧化应激的生物标志物 .
科学研究应用
ent-8-异丙酸 F2.α. 具有广泛的科学研究应用,包括:
化学: 用作研究脂质过氧化和氧化应激的标准品。
生物学: 作为各种生物系统中氧化应激的生物标志物。
医学: 研究其在与氧化应激相关的疾病(如心血管疾病和神经退行性疾病)中的作用。
工业: 用于诊断试剂盒和治疗剂的开发 .
作用机制
ent-8-异丙酸 F2.α. 的作用机制涉及其与细胞表面特定受体的相互作用,从而导致各种生理效应。 它主要通过与前列腺素受体结合发挥血管收缩作用,然后激活涉及 G 蛋白的下游信号通路 .
生化分析
Biochemical Properties
ent-15-F2t-IsoP plays a significant role in biochemical reactions, particularly in the context of oxidative stress. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins. This interaction can influence the production of other prostaglandins and related compounds, thereby affecting inflammatory responses and other physiological processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate signaling pathways that lead to the production of reactive oxygen species, which can further exacerbate oxidative stress and damage cellular components . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in inflammation, apoptosis, and other cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to specific receptors on the cell surface, leading to the activation of intracellular signaling cascades. These cascades can result in the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular metabolism. For example, this compound has been shown to inhibit the activity of certain antioxidant enzymes, thereby increasing oxidative stress within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable for extended periods under certain conditions, but it can also degrade rapidly in the presence of specific enzymes or reactive molecules . Long-term exposure to this compound has been associated with sustained oxidative stress and chronic inflammation in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a signaling molecule, modulating various physiological processes without causing significant damage. At high doses, this compound can induce toxic effects, including severe oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the impact of this compound becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and oxidative stress. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of polyunsaturated fatty acids. These interactions can influence the production of other bioactive lipids and affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by lipid transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress . The specific localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .
准备方法
合成路线和反应条件: ent-8-异丙酸 F2.α. 通过花生四烯酸的非酶促过氧化合成。 此过程涉及自由基的形成,引发花生四烯酸的过氧化,导致异丙烷的产生 .
工业生产方法: ent-8-异丙酸 F2.α. 的工业生产通常涉及使用先进的化学合成技术,以确保高纯度和高收率。 该过程包括从生物来源中提取花生四烯酸,然后进行受控的过氧化反应 .
化学反应分析
反应类型: ent-8-异丙酸 F2.α. 经历各种化学反应,包括:
氧化: 该化合物可以进一步氧化形成不同的衍生物。
还原: 还原反应可以将其转化为氧化程度较低的形式。
常用试剂和条件:
氧化剂: 常用的氧化剂包括过氧化氢和其他过氧化物。
还原剂: 可以使用硼氢化钠等还原剂。
主要产物: 从这些反应中形成的主要产物包括 ent-8-异丙酸 F2.α. 的各种氧化和还原衍生物,它们可能具有不同的生物活性 .
相似化合物的比较
类似化合物:
8-异丙酸 F2.α.: 另一种具有类似血管收缩特性的异丙烷。
8-iso-15(S)-前列腺素 F2.α.: 一种具有略微不同生物活性的立体异构体。
8-epi 前列腺素 F2.α.: 另一种具有可比效应的异构体
独特性: ent-8-异丙酸 F2.α. 由于其特定的形成途径和强烈的生物活性而独一无二。 其非酶促形成使其有别于通常通过酶促产生的其他前列腺素 .
属性
IUPAC Name |
(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-VCKDCIDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348027 | |
| Record name | (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159812-83-6 | |
| Record name | (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)
![(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester](/img/structure/B583284.png)


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B583289.png)



